molecular formula C13H13BrN4O B12762460 Semicarbazide, 4-(p-bromophenyl)-1-((1-methyl-2-pyrrolyl)methylene)- CAS No. 119034-21-8

Semicarbazide, 4-(p-bromophenyl)-1-((1-methyl-2-pyrrolyl)methylene)-

Cat. No.: B12762460
CAS No.: 119034-21-8
M. Wt: 321.17 g/mol
InChI Key: IXWWJOCFEJXPSN-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Semicarbazide, 4-(p-bromophenyl)-1-((1-methyl-2-pyrrolyl)methylene)- is a synthetic organic compound that belongs to the class of semicarbazides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a bromophenyl group and a pyrrolyl moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Semicarbazide, 4-(p-bromophenyl)-1-((1-methyl-2-pyrrolyl)methylene)- typically involves the reaction of 4-(p-bromophenyl)semicarbazide with 1-methyl-2-pyrrolecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Semicarbazide, 4-(p-bromophenyl)-1-((1-methyl-2-pyrrolyl)methylene)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Semicarbazide, 4-(p-bromophenyl)-1-((1-methyl-2-pyrrolyl)methylene)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Semicarbazide, 4-(p-bromophenyl)-1-((1-methyl-2-pyrrolyl)methylene)- involves its interaction with specific molecular targets and pathways. The bromophenyl group and pyrrolyl moiety may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • **Semicarbazide, 4-(p-chlorophenyl)-1-((1-methyl-2-pyrrolyl)methylene)-
  • **Semicarbazide, 4-(p-fluorophenyl)-1-((1-methyl-2-pyrrolyl)methylene)-
  • **Semicarbazide, 4-(p-iodophenyl)-1-((1-methyl-2-pyrrolyl)methylene)-

Uniqueness

The uniqueness of Semicarbazide, 4-(p-bromophenyl)-1-((1-methyl-2-pyrrolyl)methylene)- lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom may enhance its ability to participate in certain chemical reactions and interact with biological targets.

Properties

CAS No.

119034-21-8

Molecular Formula

C13H13BrN4O

Molecular Weight

321.17 g/mol

IUPAC Name

1-(4-bromophenyl)-3-[(E)-(1-methylpyrrol-2-yl)methylideneamino]urea

InChI

InChI=1S/C13H13BrN4O/c1-18-8-2-3-12(18)9-15-17-13(19)16-11-6-4-10(14)5-7-11/h2-9H,1H3,(H2,16,17,19)/b15-9+

InChI Key

IXWWJOCFEJXPSN-OQLLNIDSSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CN1C=CC=C1C=NNC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.